molecular formula C14H11FN2S B2883177 5-(benzylthio)-6-fluoro-1H-indazole CAS No. 1608480-95-0

5-(benzylthio)-6-fluoro-1H-indazole

Cat. No. B2883177
CAS RN: 1608480-95-0
M. Wt: 258.31
InChI Key: HVQNLMVZPJQGFB-UHFFFAOYSA-N
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Description

The compound “5-(benzylthio)-6-fluoro-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrazole ring . The “5-(benzylthio)” and “6-fluoro” parts of the name suggest that the compound has a benzylthio group attached at the 5th position and a fluorine atom attached at the 6th position of the indazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a benzylthio group and a fluorine atom . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzylthio group and a fluorine atom attached to an indazole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . The benzylthio group and the fluorine atom could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . These properties could include its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

A series of derivatives, including those related to the indazole scaffold, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 3-(4-fluorophenyl)-benzo[g]indazoles derivatives demonstrated inhibitory effects on a wide range of microbes, indicating the potential of fluorinated indazoles as antimicrobial agents (Abdel-Wahab, Mohamed, & Awad, 2014).

Antitumor Applications

The fluorinated 2-arylbenzothiazoles, a class of compounds related to 5-(benzylthio)-6-fluoro-1H-indazole, have shown potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Their synthesis and evaluation as novel potential PET (positron emission tomography) cancer imaging agents highlight their importance in cancer research and diagnosis (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).

Glucose Uptake and Antihyperglycemic Effect

Indazole derivatives have been identified to stimulate significant glucose uptake in skeletal muscle cells, suggesting their potential in treating diabetes. Specifically, substituted 2H-benzo[e]indazole-9-carboxylate demonstrated an antihyperglycemic effect in diabetic models, indicating the therapeutic potential of indazole derivatives in diabetes management (Taneja, Gupta, Mishra, Srivastava, Rahuja, Rawat, Pandey, Gupta, Jaiswal, Gayen, Tamrakar, Srivastava, & Goel, 2017).

Synthesis of Novel Chemical Entities

Indazole and its derivatives serve as key intermediates in the synthesis of a wide range of novel compounds with potential biological activities. For example, the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in creating novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds demonstrate the versatility of indazole derivatives in medicinal chemistry and drug development (Peng & Zhu, 2003).

Safety and Hazards

The safety and hazards associated with “5-(benzylthio)-6-fluoro-1H-indazole” would depend on its specific physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “5-(benzylthio)-6-fluoro-1H-indazole” could include further studies on its synthesis, characterization, and potential biological activities . Additionally, research could also focus on the development of related compounds with improved properties .

properties

IUPAC Name

5-benzylsulfanyl-6-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQNLMVZPJQGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C3C(=C2)C=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-6-fluoro-1H-indazole (1-1, 1.0 g, 5.08 mmol, 1.0 equiv), Xantphos (0.294 g, 0.508 mmol, 0.1 equiv), and Pd2(dba)3 (0.465 g, 0.508 mmol, 0.1 equiv) was made in dioxane (25 mL) followed by the addition of DIEA (1.77 mL, 10.15 mmol, 2.0 equiv) and benzylmercaptan (0.630 mL, 5.33 mmol, 1.05 equiv) and the reaction was stirred at 120° C. overnight. The reaction mixture concentrated in vacuo and purified using normal phase chromatography. ESI+ MS [M+H]+ C14H11FN2S: 259.9 found, 259.3 required.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step Two
Name
Quantity
1.77 mL
Type
reactant
Reaction Step Three
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0.465 g
Type
catalyst
Reaction Step Five

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